N-[2-(FURAN-2-YL)-8-HYDROXY-6-(2-METHOXYPHENOXY)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE
Description
This compound features a complex polycyclic scaffold combining a hexahydro-2H-pyrano[3,2-d][1,3]dioxin core with a furan-2-yl substituent, a 2-methoxyphenoxy group, and an acetamide moiety. The furan and methoxyphenoxy groups may enhance solubility and receptor affinity, while the acetamide moiety could contribute to metabolic stability .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-8-hydroxy-6-(2-methoxyphenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO8/c1-11(22)21-16-17(23)18-15(10-26-19(29-18)14-8-5-9-25-14)28-20(16)27-13-7-4-3-6-12(13)24-2/h3-9,15-20,23H,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDFNGJCDFNXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CO3)OC1OC4=CC=CC=C4OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(FURAN-2-YL)-8-HYDROXY-6-(2-METHOXYPHENOXY)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE involves multiple steps, starting with the preparation of the furan ring. The furan ring can be synthesized through the condensation of 5-Amino-1H-pyrazole-4-carboxamides with 5-substituted furan-2-ylmethylene . The reaction conditions typically involve the use of solvents like propan-2-ol and reagents such as furan-2-carbonyl chloride . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(FURAN-2-YL)-8-HYDROXY-6-(2-METHOXYPHENOXY)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(FURAN-2-YL)-8-HYDROXY-6-(2-METHOXYPHENOXY)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(FURAN-2-YL)-8-HYDROXY-6-(2-METHOXYPHENOXY)-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell proliferation . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide Derivatives with Aromatic Substituents
Compounds e , f , g , h , m , n , and o from share the acetamide backbone but differ in core structure and substituents:
- Compound g (N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) has a linear hexan-2-yl core with phenyl and dimethylphenoxy groups.
- Compound m incorporates a tetrahydropyrimidinone ring, enhancing hydrogen-bonding capacity, unlike the target’s pyrano-dioxin system .
Key Structural Differences :
- The 2-methoxyphenoxy group (target) vs. 2,6-dimethylphenoxy (compound g) may alter lipophilicity and metabolic oxidation pathways .
Bicyclic Systems with Heteroatoms
describes cephalosporin-like bicyclic structures (g, h) with 4-thia-1-azabicyclo[3.2.0]heptane cores. These β-lactam antibiotics differ fundamentally from the target’s pyrano-dioxin system but highlight the importance of bicyclic rigidity in drug design. The sulfur atom in these compounds enhances reactivity with bacterial penicillin-binding proteins, a feature absent in the oxygen-dominated target compound .
Hexahydronaphthalene-Based Esters
Compounds e and f in feature hexahydronaphthalen-1-yl esters with hydroxy and dimethylbutenoate groups. While their ester linkages contrast with the target’s acetamide, both share polycyclic frameworks. The hexahydronaphthalene core in these compounds may confer greater lipid solubility compared to the target’s oxygen-dense pyrano-dioxin system .
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Synthetic Challenges: The target’s pyrano-dioxin core likely requires multi-step stereoselective synthesis, akin to the complex routes described for ’s compounds .
- Metabolic Stability: The 2-methoxyphenoxy group may resist oxidative metabolism better than ’s dimethylphenoxy analogs, as methoxy groups are less prone to CYP450-mediated hydroxylation .
- Target Selectivity : The rigid bicyclic system could mimic natural substrates of glycosidases or proteases, similar to how ’s β-lactams mimic bacterial cell wall precursors .
Q & A
Q. Q1. How can the stereochemical configuration of this compound be unambiguously determined using X-ray crystallography?
Answer: The compound’s fused pyrano-dioxin and acetamide groups create stereochemical complexity. Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving such configurations. Experimental steps include:
- Crystallization optimization : Use solvent diffusion (e.g., ethyl acetate/hexane) to obtain high-quality crystals.
- Data collection : Employ a synchrotron source (λ = 0.7–1.0 Å) to enhance resolution for oxygen-heavy moieties.
- Refinement : Apply SHELXL (via Olex2 or similar software) with anisotropic displacement parameters and hydrogen-bond restraints to refine the structure .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning .
Q. Q2. What synthetic strategies are recommended for introducing the 2-methoxyphenoxy group without side reactions?
Answer: The 2-methoxyphenoxy group is prone to demethylation under acidic conditions. Key strategies:
- Protection-deprotection : Use tert-butyloxycarbonyl (Boc) to protect the phenolic hydroxyl during coupling.
- Nucleophilic substitution : React 2-methoxyphenol with a pre-functionalized hexahydro-2H-pyrano[3,2-d][1,3]dioxin intermediate bearing a leaving group (e.g., mesylate) in DMF/K₂CO₃ at 60°C .
- Monitoring : Track reaction progress via LC-MS to detect demethylation byproducts (m/z +16).
Advanced Research Questions
Q. Q3. How can contradictory bioactivity data (in vitro vs. in vivo) for this compound be systematically addressed?
Answer: Discrepancies often arise from pharmacokinetic variability or metabolite interference. Mitigation steps:
- Metabolite profiling : Use hepatic microsomes (human/rodent) to identify phase I/II metabolites via UPLC-QTOF-MS .
- Plasma protein binding assays : Measure free drug concentration using equilibrium dialysis; low unbound fractions explain reduced in vivo efficacy .
- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs .
Q. Q4. What computational methods are suitable for predicting the compound’s interaction with cytochrome P450 enzymes?
Answer: Docking and molecular dynamics (MD) simulations can predict CYP inhibition/activation:
- Docking : Use AutoDock Vina to model the compound into CYP3A4/2D6 active sites. Prioritize poses with hydrogen bonds to heme iron or critical residues (e.g., Arg105 in CYP2D6) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots to identify conformational flexibility in the furan-methoxyphenoxy region .
- QM/MM : Apply hybrid quantum mechanics/molecular mechanics to study electron transfer during oxidation .
Methodological Challenges
Q. Q5. How can the diastereomeric purity of this compound be validated during scale-up synthesis?
Answer: The hexahydro-2H-pyrano[3,2-d][1,3]dioxin core introduces multiple stereocenters. Analytical workflows:
- Chiral HPLC : Use a Chiralpak IA-3 column (3 µm, 150 × 4.6 mm) with isocratic elution (hexane:IPA 85:15, 0.8 mL/min) .
- NMR NOE : Perform ¹H-¹H NOESY to confirm spatial proximity of H-7 (acetamide) and H-8 (hydroxyl) .
- Polarimetry : Compare specific rotation ([α]D²⁵) with literature values for enantiopure standards .
Q. Q6. What in vitro assays are most relevant for evaluating its anti-inflammatory potential?
Answer: Prioritize assays targeting COX-2, NF-κB, and cytokine pathways:
- COX-2 inhibition : Use a fluorometric kit (Cayman Chemical) with IC₅₀ determination via dose-response curves .
- NF-κB luciferase reporter assay : Transfect HEK293 cells with pGL4.32[luc2P/NF-κB-RE/Hygro] and measure luminescence after TNF-α stimulation .
- Cytokine profiling : Quantify IL-6/IL-1β via ELISA in LPS-activated macrophages .
Data Contradiction Analysis
Q. Q7. How to resolve conflicting solubility data reported in DMSO vs. aqueous buffers?
Answer: Apparent solubility discrepancies arise from aggregation or solvent interactions. Systematic approach:
- Dynamic light scattering (DLS) : Detect nanoparticles (>100 nm) in PBS (pH 7.4) .
- Solubility enhancers : Test cyclodextrins (e.g., HP-β-CD) or lipid-based carriers to improve bioavailability .
- pH-solubility profile : Titrate from pH 1.2 (simulated gastric fluid) to 7.4 and measure via shake-flask method .
Structural Analog Design
Q. Q8. What structural modifications could enhance metabolic stability while retaining activity?
Answer: Focus on reducing CYP-mediated oxidation:
- Furan ring substitution : Replace oxygen with sulfur (thiophene) to hinder CYP2C9 metabolism .
- Methoxy group replacement : Substitute with trifluoromethoxy (-OCF₃) to block demethylation .
- Acetamide bioisosteres : Replace -NHCOCH₃ with 1,2,4-oxadiazole to improve hydrolytic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
